N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic small molecule featuring a 2-pyridinecarboxamide core linked via an ethyl group to a 4-methoxy-substituted indole moiety. The indole ring, a heterocyclic aromatic system, is modified with a methoxy group at the 4-position, which may enhance solubility or modulate electronic properties. The 2-pyridinecarboxamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding or metal coordination.
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H17N3O2/c1-22-16-7-4-6-15-13(16)8-11-20(15)12-10-19-17(21)14-5-2-3-9-18-14/h2-9,11H,10,12H2,1H3,(H,19,21) |
InChI Key |
FWSPMHJTZWVIEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For instance, the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol yields the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis. The process is optimized for high yield and purity, using robust reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has diverse scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety binds to multiple receptors with high affinity, influencing various biological processes. For example, it can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carboxamide Derivatives with Heterocyclic Substituents
Example Compounds :
- N-(furan-2-ylmethyl)-2-pyridinecarboxamide (L1)
- N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide (L2)
Key Findings :
- Structural Similarity : Like N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide, L1 and L2 possess a 2-pyridinecarboxamide backbone but differ in their substituents (furan or thiophene vs. indole).
- DNA Binding : Zinc(II) complexes of L1 and L2 bind to calf thymus DNA via intercalation, with binding constants ($K_b$) of $1.2 \times 10^5 \, \text{M}^{-1}$ (L1) and $1.5 \times 10^5 \, \text{M}^{-1}$ (L2). The thiophene group in L2 enhances intercalation due to its larger aromatic surface compared to furan in L1 .
- However, the methoxy group could sterically hinder intercalation, necessitating experimental validation.
Table 1: Comparison of DNA-Binding Properties
| Compound | Substituent | $K_b \, (\text{M}^{-1})$ | Binding Mode |
|---|---|---|---|
| L1-Zn(II) complex | Furan | $1.2 \times 10^5$ | Intercalation |
| L2-Zn(II) complex | Thiophene | $1.5 \times 10^5$ | Intercalation |
| Target Compound (Hypothetical) | Indole + Methoxy | Predicted higher | Unknown |
Methoxy-Substituted Indole Derivatives
Example Compounds :
- (S)-N-[(4-{(S)-1-[2-(4-Methoxybenzamido)-2-methylpropanoyl]pyrrolidine-2-carboxamido}-3,4,5,6-tetrahydro-2H-quinolizine-2-carboxamide]
Key Findings :
- Role of Methoxy Groups : Methoxy substituents in indole or benzamide derivatives are often used to improve solubility and metabolic stability. For instance, methoxy groups in peptide derivatives enhance conformational rigidity and bioavailability .
- Comparison : The 4-methoxyindole in the target compound may similarly enhance solubility compared to unsubstituted indoles. However, steric effects from the ethyl linker could reduce binding efficiency compared to smaller substituents.
Heterocyclic Carboxamides in Patented Compounds
Example Compounds :
- (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide derivatives
Key Findings :
Table 2: Heterocycle-Specific Properties
| Heterocycle | Electronic Profile | Common Applications |
|---|---|---|
| Indole | Electron-rich, planar | Serotonin receptor ligands |
| Thiazole | Polarizable, rigid | Kinase inhibitors |
| Furan | Oxygen-containing, polar | DNA intercalators |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
